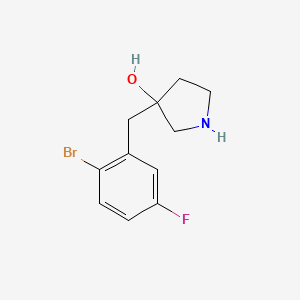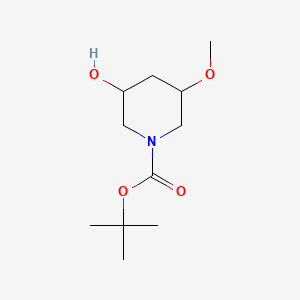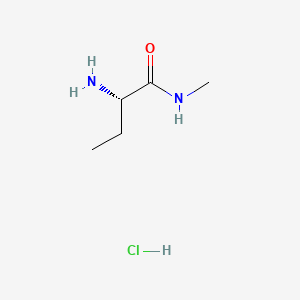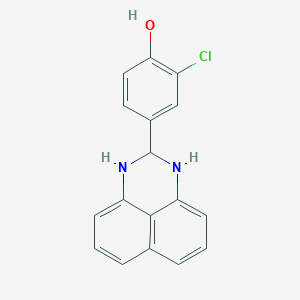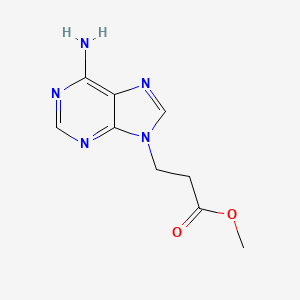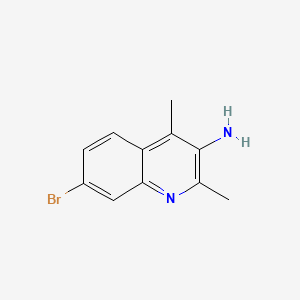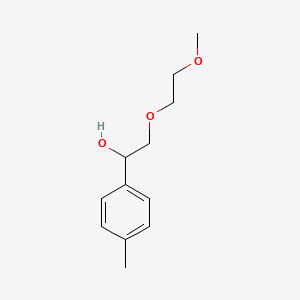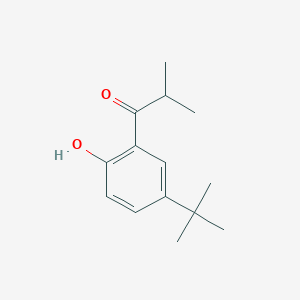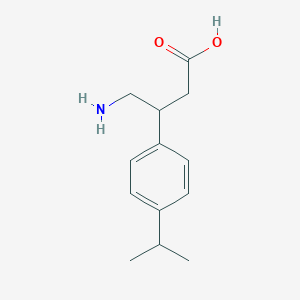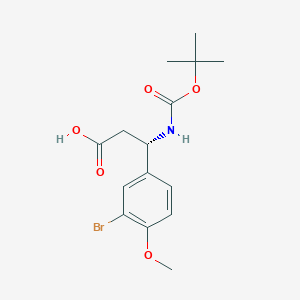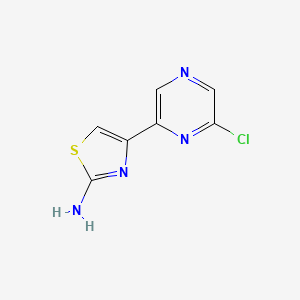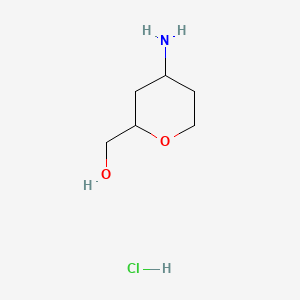
(4-Aminooxan-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminooxan-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This compound is characterized by the presence of an amino group, an oxane ring, and a methanol moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminooxan-2-yl)methanol hydrochloride typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method includes the reaction of 4-chlorooxane with methanolamine in the presence of a base to yield the desired product. The reaction is usually carried out at room temperature with continuous stirring to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Aminooxan-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane ketones, while substitution reactions can produce a variety of substituted oxane derivatives .
Applications De Recherche Scientifique
(4-Aminooxan-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of (4-Aminooxan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
(4-Aminooxan-2-yl)methanol: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
(4-Hydroxyoxan-2-yl)methanol: A related compound with a hydroxyl group instead of an amino group, leading to different reactivity and applications.
(4-Methyloxan-2-yl)methanol:
Uniqueness: (4-Aminooxan-2-yl)methanol hydrochloride is unique due to its combination of an amino group, oxane ring, and methanol moiety, which provides a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
Propriétés
Numéro CAS |
2803855-76-5 |
|---|---|
Formule moléculaire |
C6H14ClNO2 |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(4-aminooxan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-2-9-6(3-5)4-8;/h5-6,8H,1-4,7H2;1H |
Clé InChI |
DNCCNLRVKXMFOV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1N)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


